![molecular formula C16H26N2O B3851229 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that is widely used in scientific research. It was first identified in 1989 and has since been the subject of numerous studies due to its potential therapeutic applications.
Mécanisme D'action
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide exerts its effects through binding to specific receptors on the surface of cells. The two main receptors for 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide are PAC1 and VPAC1/2. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. These pathways ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide has a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, regulate hormone secretion, and influence immune function. It also has potent vasodilatory effects and can increase blood flow to the brain. In addition, it has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation is that it can be expensive to purchase. In addition, its effects can be complex and difficult to interpret, which can make it challenging to design experiments that accurately measure its effects.
Orientations Futures
There are several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Another area of interest is its role in modulating immune function and inflammation. Additionally, there is interest in exploring its effects on other physiological systems, such as the cardiovascular and digestive systems. Finally, there is interest in developing more selective agonists and antagonists for its receptors, which could lead to more targeted therapies.
Applications De Recherche Scientifique
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide has been extensively studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. It has also been shown to promote neurite outgrowth and enhance synaptic plasticity. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12(2)14-5-3-13(4-6-14)11-18-9-7-15(8-10-18)16(17)19/h3,14-15H,1,4-11H2,2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOUQYYYBCGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
![1-[3-(2-furyl)-2-propen-1-yl]-4-methylpiperazine](/img/structure/B3851170.png)

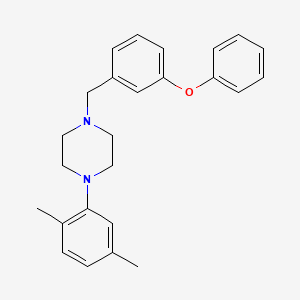
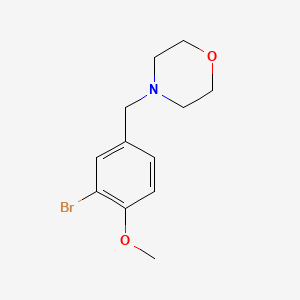
amino]ethanol](/img/structure/B3851211.png)
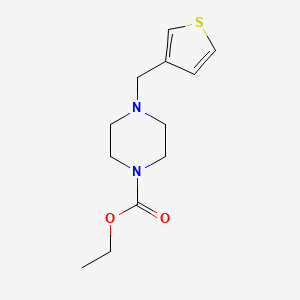
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
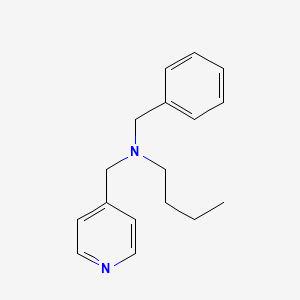
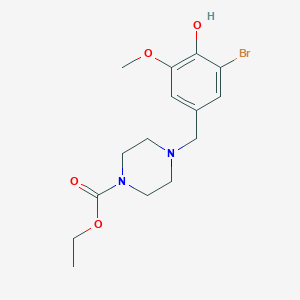
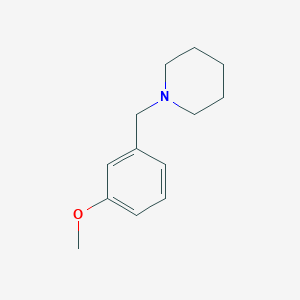
![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
